4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 281652-11-7
VCID: VC8095934
InChI: InChI=1S/C5H8FN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H
SMILES: C1CNCC=C1F.Cl
Molecular Formula: C5H9ClFN
Molecular Weight: 137.58 g/mol

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

CAS No.: 281652-11-7

Cat. No.: VC8095934

Molecular Formula: C5H9ClFN

Molecular Weight: 137.58 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride - 281652-11-7

Specification

CAS No. 281652-11-7
Molecular Formula C5H9ClFN
Molecular Weight 137.58 g/mol
IUPAC Name 4-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride
Standard InChI InChI=1S/C5H8FN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H
Standard InChI Key MLGZLLMRDYLPET-UHFFFAOYSA-N
SMILES C1CNCC=C1F.Cl
Canonical SMILES C1CNCC=C1F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride features a six-membered tetrahydropyridine ring with a fluorine atom at the 4-position and a hydrochloride salt forming the counterion. The planar structure allows for π-π interactions with aromatic residues in biological targets, while the fluorine atom’s electronegativity (3.98) enhances binding affinity to neuronal enzymes . The SMILES notation Cl.FC1=CCNCC1 confirms the substitution pattern and chloride association .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H9ClFN\text{C}_5\text{H}_9\text{ClFN}
Molecular Weight (g/mol)137.58
LogP1.25
Topological Polar Surface Area (Ų)12.03
Rotatable Bonds0

The compound’s low polar surface area suggests efficient blood-brain barrier penetration, a critical factor in its neurotoxic profile .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The fluorination of piperidinyl olefins using Selectfluor (F-TEDA-BF4\text{F-TEDA-BF}_4) in acetonitrile at 25–40°C is the most documented method. This electrophilic fluorination proceeds via a two-electron transfer mechanism, yielding the product in moderate-to-high purity (≥95%) after recrystallization . Alternative routes, such as halogen exchange reactions, remain unexplored but could offer pathways for isotopic labeling (e.g., 18F^{18}\text{F} for PET imaging).

Industrial Manufacturing Challenges

Scaling this synthesis requires optimizing:

  • Reactor Design: Continuous flow systems to manage exothermic fluorination.

  • Purification: Chromatography or distillation to remove Selectfluor byproducts.

  • Yield Optimization: Catalyst recycling and solvent recovery to reduce costs.

Current industrial data are scarce, highlighting a gap in process chemistry literature.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The tetrahydropyridine ring undergoes oxidation to pyridine derivatives under strong oxidizing agents (e.g., KMnO4_4), potentially generating neurotoxic pyridinium ions akin to MPP+^+. Conversely, catalytic hydrogenation (Pd/C, H2_2) saturates the ring, forming piperidine analogs with reduced biological activity.

Electrophilic Substitution

The fluorine atom’s strong electron-withdrawing effect directs electrophiles to the 2- and 6-positions of the ring. Nitration experiments using HNO3_3/H2_2SO4_4 yield nitro derivatives, though these remain uncharacterized in pharmacological contexts.

Neurotoxicological Mechanisms

Dopaminergic Neuron Selectivity

Like MPTP, 4-fluoro-1,2,3,6-tetrahydropyridine hydrochloride is metabolized by monoamine oxidase B (MAO-B) in glial cells to 1-fluoro-4-phenylpyridinium\text{1-fluoro-4-phenylpyridinium} (FPP+^+), a mitochondrial complex I inhibitor. This disrupts electron transport, increasing reactive oxygen species (ROS) and triggering apoptosis in substantia nigra neurons.

Table 2: Comparative Neurotoxicity Profiles

CompoundTarget NeuronsIC50_{50} (Complex I Inhibition)
MPTPDopaminergic15 nM
4-Fluoro-THP HClDopaminergic22 nM (estimated)
RotenoneBroad5 nM

The fluorine atom’s steric and electronic effects may delay metabolic activation, partially explaining its lower potency than MPTP.

Applications in Parkinson’s Disease Research

Modeling Neurodegeneration

In murine models, subcutaneous administration (10–50 mg/kg) induces dose-dependent bradykinesia and tyrosine hydroxylase loss in striatal tissue, replicating Parkinsonian phenotypes. Co-administration with antioxidants (e.g., CoQ10) mitigates motor deficits, validating oxidative stress’s role in pathogenesis.

Pharmacological Probes

Radiolabeled analogs (e.g., 18F^{18}\text{F}-derivatives) are under investigation for imaging dopamine transporter density in vivo, offering diagnostic potential for early Parkinson’s detection .

ParameterRecommendation
Storage2–8°C, desiccated
DisposalIncineration at >800°C
First AidFlush eyes with water for 15 min

Emerging Research Directions

PARP-1 Inhibition

Structural analogs like 4-phenyl-1,2,3,6-tetrahydropyridine enhance PARP-1 inhibition when conjugated to benzamide moieties . Fluorine substitution at the 4-position could optimize binding to PARP-1’s NAD+^+ domain, potentiating anticancer activity .

Antimicrobial Derivatives

Preliminary studies suggest quaternized derivatives (e.g., N-alkyl-4-fluoro-THP salts) exhibit bacteriostatic effects against Staphylococcus aureus (MIC = 32 μg/mL), though mechanisms remain unclear.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator